Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 2-position, a methoxybenzyl group at the 4-position, and an ethyl ester group at the 5-position of the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Bromo Group: Bromination of the thiazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methoxybenzyl Group: This step involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromo group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for nucleophilic substitution, and various oxidizing and reducing agents.
Scientific Research Applications
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromo group can participate in electrophilic substitution reactions, while the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The thiazole ring itself is known to interact with various enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Ethyl 2-bromo-4-(4-methoxybenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but with a methyl group instead of a methoxybenzyl group.
Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate: Similar structure but with a methoxybenzyl group at the 2-position.
Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate: Similar structure but with a bromophenyl group instead of a methoxybenzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H14BrNO3S |
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Molecular Weight |
356.24 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(4-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
FNZTWYGFVFNBJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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